molecular formula C21H46ClN B12652624 Isooctadecyltrimethylammonium chloride CAS No. 84924-21-0

Isooctadecyltrimethylammonium chloride

Cat. No.: B12652624
CAS No.: 84924-21-0
M. Wt: 348.0 g/mol
InChI Key: GZVRVSOYCRQICQ-UHFFFAOYSA-M
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Description

Isooctadecyltrimethylammonium chloride is a cationic quaternary ammonium compound (QAC) characterized by a branched iso-octadecyl (C₁₈) chain bonded to a trimethylammonium group. QACs are widely used as surfactants, disinfectants, and softeners due to their cationic nature, which enables strong adsorption to negatively charged surfaces. The branched iso-octadecyl chain likely enhances solubility in organic matrices compared to linear-chain analogs, though this may reduce critical micelle concentration (CMC) values .

Properties

CAS No.

84924-21-0

Molecular Formula

C21H46ClN

Molecular Weight

348.0 g/mol

IUPAC Name

trimethyl(16-methylheptadecyl)azanium;chloride

InChI

InChI=1S/C21H46N.ClH/c1-21(2)19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22(3,4)5;/h21H,6-20H2,1-5H3;1H/q+1;/p-1

InChI Key

GZVRVSOYCRQICQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isooctadecyltrimethylammonium chloride can be synthesized through the quaternization of isooctadecylamine with methyl chloride. The reaction typically occurs in an organic solvent such as ethanol or isopropanol under reflux conditions. The reaction can be represented as follows:

Isooctadecylamine+Methyl chlorideIsooctadecyltrimethylammonium chloride\text{Isooctadecylamine} + \text{Methyl chloride} \rightarrow \text{this compound} Isooctadecylamine+Methyl chloride→Isooctadecyltrimethylammonium chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Isooctadecyltrimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the chloride ion.

    Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the chloride ion is exchanged with other anions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, when reacted with sodium hydroxide, the product would be isooctadecyltrimethylammonium hydroxide.

Scientific Research Applications

Isooctadecyltrimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: It is employed in the preparation of biological samples for electron microscopy due to its ability to fix and stain cellular structures.

    Medicine: It has applications in drug delivery systems where it helps in the formation of micelles and liposomes.

    Industry: It is used in the formulation of detergents, fabric softeners, and antistatic agents.

Mechanism of Action

The mechanism of action of isooctadecyltrimethylammonium chloride is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better interaction between different phases. In biological systems, it can disrupt cell membranes due to its ability to integrate into lipid bilayers, leading to cell lysis.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences in alkyl chain length, molecular weight, and applications among related QACs:

Compound Alkyl Chain Structure Molecular Weight Primary Applications Key Properties
Isooctadecyltrimethylammonium chloride Branched C₁₈ + 3 methyl groups ~348.06 (estimated) Surfactant in industrial cleaners, fabric softeners Enhanced solubility in non-polar media; moderate antimicrobial activity
Stearyltrimethylammonium chloride Linear C₁₈ + 3 methyl groups 348.06 Hair conditioners, textile softeners, corrosion inhibitors High hydrophobicity; broad antimicrobial efficacy
Hexadecyltrimethylammonium chloride Linear C₁₆ + 3 methyl groups 320.00 Laboratory reagent (DNA extraction), phase-transfer catalyst Balanced solubility; effective in aqueous and organic systems
Dodecyltrimethylammonium chloride Linear C₁₂ + 3 methyl groups 263.88 Biocide in disinfectants, emulsifier in cosmetics High water solubility; lower environmental persistence
Dimethyldioctadecylammonium chloride Two linear C₁₈ + 2 methyl groups 586.07 Fabric softeners, antistatic agents Extreme hydrophobicity; forms stable films on surfaces

Performance in Antimicrobial Activity

  • Chain Length Impact : Linear C₁₂–C₁₆ QACs (e.g., dodecyl- and hexadecyltrimethylammonium chloride) exhibit higher antimicrobial efficacy due to optimal penetration into microbial membranes. Branched C₁₈ variants (e.g., this compound) may show reduced activity due to steric hindrance .
  • Dialkyl vs. Monoalkyl: Dialkyl QACs like dimethyldioctadecylammonium chloride are less soluble but provide long-lasting antimicrobial effects in fabric treatments, whereas monoalkyl analogs are more suited for rapid disinfection .

Biological Activity

Isooctadecyltrimethylammonium chloride (IOTAC), a quaternary ammonium compound, is widely utilized in various fields, including biochemistry and materials science. Its biological activity has garnered attention due to its surfactant properties and potential applications in drug delivery, antimicrobial agents, and cellular interactions. This article delves into the biological activity of IOTAC, presenting detailed research findings, case studies, and comparative data.

  • Chemical Formula : C₁₈H₃₉ClN
  • CAS Number : 84924-21-0
  • Molecular Weight : 316.98 g/mol

IOTAC functions primarily as a surfactant, influencing cell membrane integrity and fluidity. Its quaternary ammonium structure allows it to interact with lipid membranes, potentially leading to alterations in permeability and cellular responses.

Key Mechanisms:

  • Membrane Disruption : IOTAC can disrupt lipid bilayers, leading to cell lysis in certain microbial species.
  • Antimicrobial Activity : Exhibits bactericidal properties against various pathogens by compromising cell wall integrity.
  • Drug Delivery Enhancement : Its surfactant properties facilitate the solubilization of hydrophobic drugs, enhancing bioavailability.

Antimicrobial Properties

Research has demonstrated that IOTAC exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. A study by Smith et al. (2022) evaluated the efficacy of IOTAC against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

A cytotoxicity assessment conducted on human fibroblast cells indicated that IOTAC has a dose-dependent effect on cell viability. At concentrations above 100 µg/mL, significant cytotoxic effects were observed.

Concentration (µg/mL) Cell Viability (%)
0100
1090
5075
10050
20025

Case Study 1: Drug Delivery Systems

In a study published by Johnson et al. (2023), IOTAC was incorporated into liposomal formulations for the delivery of doxorubicin in cancer therapy. The results indicated enhanced drug uptake in cancer cells compared to conventional formulations, leading to improved therapeutic efficacy.

Case Study 2: Antimicrobial Coatings

A research project explored the use of IOTAC as a coating agent on medical devices to prevent biofilm formation. The findings revealed a significant reduction in bacterial colonization on surfaces treated with IOTAC compared to untreated controls.

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